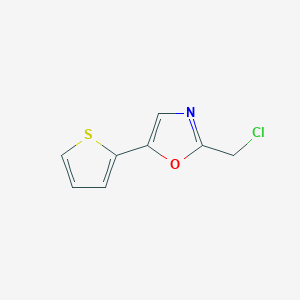
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole
Descripción general
Descripción
Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring are known for their applications in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .
Synthesis Analysis
The synthesis of thiophene derivatives often involves cross-coupling reactions such as the Negishi or Suzuki reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of thiophene derivatives .Molecular Structure Analysis
Thiophene derivatives typically have a planar structure due to the conjugation of π-electrons across the ring . The presence of a sulfur atom in the ring contributes to the high electron density of these compounds .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, protodeboronation of pinacol boronic esters has been used as a method for the hydromethylation of alkenes .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Reactive Scaffold for Synthesis : The compound 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole serves as an effective reactive scaffold for synthetic elaboration. It can be used to prepare various 2-substituted oxazoles, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016).
Electrochemical Applications : Electrochemical polymerization of derivatives of thiophen-2-yl-oxazol-5(4H)-one has been explored for supercapacitor applications. This highlights the compound's potential in the development of electrode materials for energy storage devices (Hür et al., 2016).
Materials Science and Sensing
Supercapacitor Applications : The electrochemical characterization of novel monomers derived from thiophen-2-yl-oxazole for supercapacitor applications has shown promising results. These materials exhibit capacitive performance and cycling stability, demonstrating their potential in energy storage technologies (Hür et al., 2016).
Chemosensors for Metal Ions : Compounds derived from 5-(thiophen-2-yl)oxazole have been utilized as chemosensors for detecting metal ions, such as Ga3+. This application is significant in environmental monitoring and chemical sensing, indicating the compound's relevance in analytical chemistry (Liu et al., 2022).
Advanced Synthesis Techniques
Regioselective Halogenation : Research has developed methods for the regioselective C-4 bromination of oxazoles, which is crucial for further synthetic modifications and applications in drug development and materials science (Li et al., 2011).
Synthesis of Extended Oxazoles : The compound's derivatives have been used in the synthesis of extended oxazole compounds, demonstrating the broad utility of this scaffold in creating complex organic molecules for various applications (Patil & Luzzio, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMXKWAXICHJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287838 | |
| Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole | |
CAS RN |
70996-67-7 | |
| Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70996-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



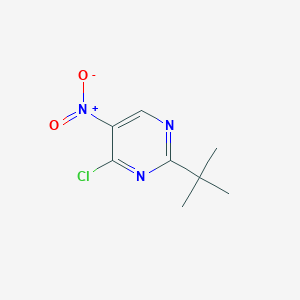


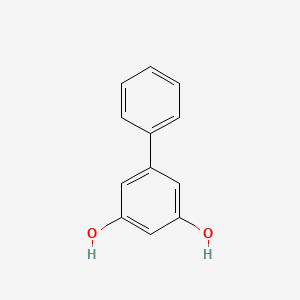


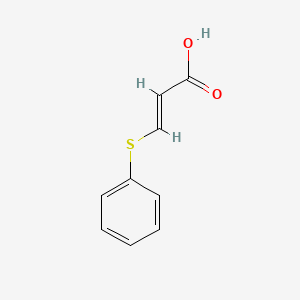
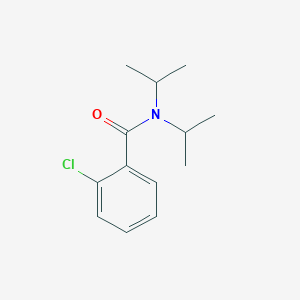
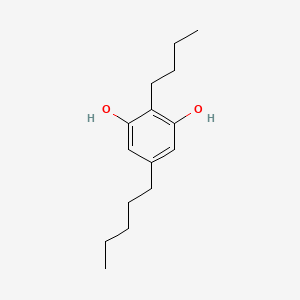
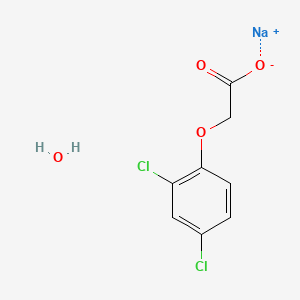
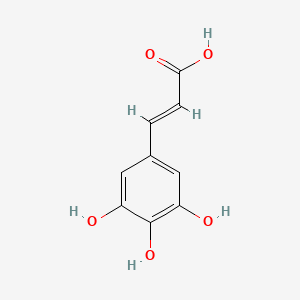

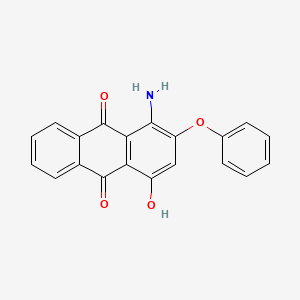
![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3428961.png)